molecular formula C20H21FN4OS B4631253 N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4631253
M. Wt: 384.5 g/mol
InChI Key: YNPNBHUOMVCRPQ-UHFFFAOYSA-N
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Description

N-[1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-[3-(methylsulfanyl)phenyl]urea is a synthetic organic compound It is characterized by the presence of a fluorobenzyl group, a dimethylpyrazole ring, and a methylsulfanylphenyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-[3-(methylsulfanyl)phenyl]urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with 2,4-pentanedione under acidic conditions.

    Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the pyrazole ring with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Urea Linkage: The final step involves the reaction of the substituted pyrazole with 3-(methylsulfanyl)phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-[3-(methylsulfanyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It may be used as a probe to study biological processes or as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of N-[1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-[3-(methylsulfanyl)phenyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl and methylsulfanyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-[3-(methylsulfanyl)phenyl]urea
  • N-[1-(2-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-[3-(methylsulfanyl)phenyl]urea

Uniqueness

N-[1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-[3-(methylsulfanyl)phenyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c1-13-19(23-20(26)22-16-8-6-9-17(11-16)27-3)14(2)25(24-13)12-15-7-4-5-10-18(15)21/h4-11H,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNBHUOMVCRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 2
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N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 3
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N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 4
Reactant of Route 4
N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 5
Reactant of Route 5
N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 6
Reactant of Route 6
N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA

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